sst4 Receptor Binding Affinity and Subtype Selectivity Comparison
NNC 26-9100 binds human sst4 with a Ki of 6 nM and demonstrates >100-fold selectivity over sst1, sst2, sst3, and sst5. In contrast, L-803,087 (another sst4 agonist) shows Ki = 0.7 nM at sst4 and 199 nM at sst1 (~284-fold selectivity), 4720 nM at sst2 (~6743-fold), 1280 nM at sst3 (~1829-fold), and 3880 nM at sst5 (~5543-fold) [1] . The native peptide somatostatin-14 binds all subtypes with subnanomolar to low nanomolar affinity (IC50 0.1–2.26 nM across sst1–5), offering no subtype discrimination [2].
| Evidence Dimension | Binding affinity (Ki) and selectivity fold over off-target subtypes |
|---|---|
| Target Compound Data | sst4 Ki = 6 nM; >100-fold selectivity over sst1/sst2/sst3/sst5 |
| Comparator Or Baseline | L-803,087: sst4 Ki = 0.7 nM, sst1 = 199 nM (~284×), sst2 = 4720 nM (~6743×); SST-14: sst1–5 IC50 = 0.1–2.26 nM |
| Quantified Difference | NNC 26-9100 has ~8.6× lower sst4 affinity than L-803,087 but maintains >100× selectivity; SST-14 has no subtype discrimination |
| Conditions | Cloned human sst receptor subtypes individually expressed in mammalian cell lines; competition binding with [125I]Tyr11-SRIF radioligand |
Why This Matters
Investigators requiring a sst4 agonist with validated multi-subtype selectivity for pharmacological isolation of sst4-mediated effects should select NNC 26-9100, whereas L-803,087 offers higher absolute sst4 potency but a different selectivity ratio profile.
- [1] Ankersen M, Crider AM, Liu S, Ho B, Andersen HS, Stidsen C. Discovery of a novel non-peptide somatostatin agonist with SST4 selectivity. J Am Chem Soc. 1998;120(7):1368-1373. View Source
- [2] Patel YC. Somatostatin and its receptor family. Front Neuroendocrinol. 1999;20(3):157-198. View Source
